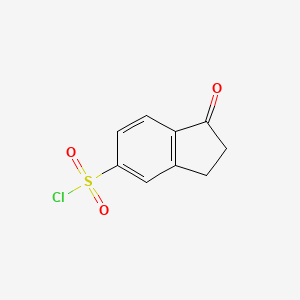

1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-oxo-2,3-dihydroindene-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3S/c10-14(12,13)7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSUBYHQKUOESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564350 | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61565-36-4 | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: A Cornerstone Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS 61565-36-4), a pivotal intermediate in the discovery and development of novel therapeutic agents. This document delves into the compound's chemical characteristics, provides a detailed, field-proven protocol for its synthesis via the chlorosulfonation of 1-indanone, and explores its reactivity, with a focus on the formation of sulfonamides. Furthermore, this guide highlights its critical role in the synthesis of biologically active molecules, particularly in the development of anti-inflammatory and anticancer agents. The content herein is curated for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage this versatile building block in their scientific endeavors.

Introduction: The Strategic Importance of the Indanone-Sulfonamide Scaffold

The 1-indanone core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating optimal interactions with biological targets. When coupled with a sulfonyl chloride functional group at the 5-position, the resulting molecule, this compound, becomes a highly versatile intermediate for the synthesis of a wide range of sulfonamide derivatives.

Sulfonamides are a well-established class of pharmacophores known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The combination of the indanone framework with the sulfonamide moiety offers a powerful strategy for the design of novel drug candidates with enhanced potency and selectivity. This guide will provide the necessary technical details to effectively synthesize and utilize this key intermediate.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and characterization.

| Property | Value | Source |

| CAS Number | 61565-36-4 | [4] |

| Molecular Formula | C₉H₇ClO₃S | [4] |

| Molecular Weight | 230.67 g/mol | [4] |

| Appearance | White powder | [5] |

| Purity | Typically ≥95% | [6] |

| IUPAC Name | 1-oxo-2,3-dihydroindene-5-sulfonyl chloride | [7] |

| InChI Key | GIMLGDJXYCVTJH-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1C(=O)C2=CC(=C(C=C2)S(=O)(=O)Cl)C1 | [7] |

Synthesis of this compound

The most direct and industrially scalable method for the preparation of this compound is the electrophilic aromatic substitution of 1-indanone with chlorosulfonic acid. The electron-donating nature of the alkyl portion of the indanone ring directs the sulfonation to the 5- and 6-positions, with the 5-isomer being the major product under controlled conditions.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), which attacks the electron-rich aromatic ring of 1-indanone. The resulting sigma complex then loses a proton to regenerate the aromatic system, yielding the sulfonic acid, which is subsequently converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.

Caption: Mechanism of Chlorosulfonation of 1-Indanone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorosulfonation of related aromatic compounds and is optimized for the synthesis of this compound.[8]

Materials:

-

1-Indanone

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, charge a clean, dry round-bottom flask with 1-indanone (1.0 equivalent). Add anhydrous dichloromethane to dissolve the starting material. Cool the flask to 0 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) to the stirred solution via a dropping funnel, maintaining the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for an additional 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactivity and Application in the Synthesis of Bioactive Molecules

The primary utility of this compound in drug discovery lies in its facile reaction with primary and secondary amines to form a diverse array of sulfonamides.[6] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

General Protocol for Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamides.

Procedure:

-

Dissolve the amine (1.0 equivalent) and a base (1.2-1.5 equivalents) in an anhydrous aprotic solvent.

-

Cool the mixture to 0 °C.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up and purify the resulting sulfonamide by recrystallization or column chromatography.[8]

Application in the Synthesis of Anti-Inflammatory Agents

The indanone-sulfonamide scaffold has been explored for the development of novel anti-inflammatory agents. For instance, pyridine-linked indanone derivatives have shown promise in models of inflammatory bowel disease.[9] The synthesis of such compounds would involve the reaction of this compound with an appropriate amino-pyridine derivative.

Application in the Synthesis of Anticancer Agents

Derivatives of 1-indanone have demonstrated significant potential as anticancer agents.[1] The ability to readily synthesize a library of N-substituted sulfonamides from this compound allows for extensive structure-activity relationship (SAR) studies to optimize anticancer potency and selectivity.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to handle the compound in a well-ventilated fume hood.[8] Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from moisture.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting material for the preparation of diverse libraries of indanone-sulfonamide derivatives. The proven biological activity of compounds containing this scaffold, particularly in the areas of inflammation and oncology, underscores its importance in modern drug discovery. This technical guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this key intermediate in their pursuit of novel therapeutic agents.

References

-

Ahlam marouf Al‐Azzawi. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2018). Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease. PubMed. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

-

ResearchGate. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

-

MDPI. (2020). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

PubMed. (2011). Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. PubMed. [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

American Elements. (n.d.). This compound. American Elements. [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 5. New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: A Keystone Intermediate in Medicinal Chemistry

Introduction: The Strategic Importance of the Indanone Sulfonyl Chloride Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer a blend of developability and potent biological activity is paramount. 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, a bifunctional molecule, has emerged as a strategically significant building block for medicinal chemists. This technical guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering a valuable resource for researchers and scientists in the field of drug development.

The indanone core provides a rigid, bicyclic framework that can be strategically elaborated to probe interactions with biological targets. The appended sulfonyl chloride is a highly reactive functional group, primarily serving as a precursor to a diverse array of sulfonamides. The resulting sulfonamide-bearing indanone derivatives have shown promise in a variety of therapeutic areas, underscoring the importance of this key intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in the laboratory. While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its known attributes and provides predicted values for other key parameters based on its chemical structure and data from closely related analogues.

| Property | Value | Source |

| Chemical Formula | C₉H₇ClO₃S | [1] |

| Molecular Weight | 230.67 g/mol | [1] |

| CAS Number | 61565-36-4 | [2] |

| Appearance | White powder | [2] |

| Purity | Typically ≥99% | [2] |

| Storage Temperature | 4 °C | [1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of their substitution on the benzene ring. The methylene protons of the indanone ring would likely appear as distinct multiplets.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon, the aromatic carbons (with those attached to the sulfonyl chloride and the carbonyl group being downfield), and the aliphatic carbons of the indanone ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group (typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹) and the carbonyl group of the indanone (around 1700-1740 cm⁻¹).[3]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of chlorine.

Synthesis of this compound: A Mechanistic Approach

The most probable and industrially scalable synthesis of this compound involves the electrophilic aromatic substitution of 1-indanone with chlorosulfonic acid. This reaction proceeds via a well-established mechanism, as depicted in the following workflow.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol (Adapted from the synthesis of 2,3-dihydro-1H-indene-5-sulfonyl chloride):

Causality Behind Experimental Choices: The use of an excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion. The reaction is conducted at a low temperature to control the exothermicity and minimize the formation of side products. The slow, dropwise addition of 1-indanone is crucial to maintain temperature control and prevent a runaway reaction. The quenching of the reaction mixture on ice is a standard procedure to hydrolyze the excess chlorosulfonic acid and precipitate the product.

Step-by-Step Methodology:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases is charged with an excess of chlorosulfonic acid.

-

Cooling: The flask is cooled in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Addition of 1-Indanone: 1-Indanone is added dropwise to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to afford the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Reactivity and Synthetic Applications: Gateway to Sulfonamide Libraries

The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride moiety. This functional group readily undergoes nucleophilic substitution with a wide range of primary and secondary amines to form the corresponding sulfonamides.

General Protocol for Sulfonamide Synthesis:

Causality Behind Experimental Choices: The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent is often a non-protic organic solvent like dichloromethane or tetrahydrofuran to ensure the solubility of the reactants and to not interfere with the reaction.

Step-by-Step Methodology:

-

Reactant Mixture: To a solution of the amine in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine, 1.2 equivalents) is added.

-

Addition of Sulfonyl Chloride: A solution of this compound (1.0 equivalent) in the same solvent is added dropwise at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours, with progress monitored by TLC.

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting sulfonamide can be purified by column chromatography or recrystallization.

Applications in Drug Discovery: Targeting Carbonic Anhydrases

Derivatives of the closely related 2,3-dihydro-1H-indene-5-sulfonamide have been identified as inhibitors of carbonic anhydrases (CAs).[4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and some cancers.

The sulfonamide group is a key pharmacophore for CA inhibitors, as the deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition. The indanone scaffold of this compound provides a rigid and tunable platform to achieve selectivity for different CA isoforms.

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1H-Indene-5-sulfonyl chloride, 2,3-dihydro-1-oxo-, CasNo.61565-36-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. 2,3-dihydro-1H-indene-5-sulfonamide | Carbonic Anhydrase | TargetMol [targetmol.com]

An In-depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: Synthesis, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, a key building block in medicinal chemistry. As a bifunctional molecule, it incorporates the privileged 1-indanone scaffold, known for its presence in a wide array of biologically active compounds, with a reactive sulfonyl chloride group, enabling diverse downstream chemical modifications. This unique combination makes it a valuable intermediate for the synthesis of novel therapeutic agents. This document will delve into its molecular structure, a robust synthetic protocol, detailed characterization methods, and essential safety and handling procedures.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] The molecule consists of a bicyclic 1-indanone core, where a benzene ring is fused to a cyclopentanone ring. The sulfonyl chloride group (-SO₂Cl) is substituted at the 5-position of the aromatic ring.

| Property | Value | Source |

| IUPAC Name | 1-oxo-2,3-dihydroindene-5-sulfonyl chloride | [2] |

| CAS Number | 61565-36-4 | [1][2] |

| Molecular Formula | C₉H₇ClO₃S | [2] |

| Molecular Weight | 230.67 g/mol | [2] |

| Appearance | White powder | [1] |

| SMILES | C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)Cl | [3] |

| InChI Key | NJSUBYHQKUOESQ-UHFFFAOYSA-N | [3] |

Synthesis via Intramolecular Friedel-Crafts Acylation

The most direct and established method for the synthesis of 1-indanones is through an intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[4][5] For the preparation of this compound, a one-pot approach utilizing chlorosulfonic acid as both the sulfonating agent and the cyclizing catalyst on a suitable precursor is a highly effective strategy.[6][7]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution pathway. Initially, the aromatic ring of the precursor is chlorosulfonated. Subsequently, the strong acid medium promotes the intramolecular cyclization of the propionic acid side chain to form the five-membered ketone ring of the indanone.

Experimental Protocol

The following is a representative protocol for the synthesis of a halo-indanone, adapted for the preparation of this compound. This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-Phenylpropanoic acid (or a suitable precursor)

-

Chlorosulfonic acid

-

Crushed ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, carefully add an excess of chlorosulfonic acid (e.g., 10 equivalents). Cool the flask to 0 °C in an ice bath.

-

Addition of Precursor: Slowly add the 3-arylpropanoic acid precursor portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected characteristic signals.[8][9][10]

| Technique | Functional Group | Expected Signal/Observation | Source |

| Infrared (IR) Spectroscopy | C=O (ketone) | Strong absorption band around 1700-1725 cm⁻¹ | [8] |

| S=O (sulfonyl chloride, asymmetric stretch) | Strong absorption band around 1370-1410 cm⁻¹ | [9][10] | |

| S=O (sulfonyl chloride, symmetric stretch) | Strong absorption band around 1166-1204 cm⁻¹ | [9][10] | |

| ¹H NMR Spectroscopy | Aromatic protons | Signals in the range of 7.5-8.5 ppm | [9] |

| Aliphatic protons (CH₂) | Triplets around 2.7-3.2 ppm | [9] | |

| ¹³C NMR Spectroscopy | C=O (ketone) | Signal around 195-205 ppm | [8] |

| Aromatic carbons | Signals in the range of 120-150 ppm | [8] | |

| Aliphatic carbons (CH₂) | Signals in the range of 25-40 ppm | [8] | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | Peak at m/z corresponding to the molecular weight (230.67) with an A+2 peak due to the ³⁷Cl isotope. | [3][9] |

Safe Handling and Storage

Sulfonyl chlorides are corrosive and highly reactive compounds that require careful handling.[11]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.[11][12]

-

Ventilation: All work should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[11]

-

Moisture Sensitivity: Sulfonyl chlorides react exothermically with water and moisture to produce corrosive hydrochloric acid and sulfonic acids.[11][13] Therefore, it is crucial to handle and store the compound under anhydrous conditions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[1][12]

-

Spills: In case of a spill, do not use water. Absorb the spill with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis via intramolecular Friedel-Crafts acylation is a reliable method, and its structure can be unequivocally confirmed through standard spectroscopic techniques. Adherence to strict safety protocols is paramount when handling this reactive compound. This guide provides a foundational understanding for researchers to confidently utilize this molecule in their synthetic endeavors.

References

-

This compound | AMERICAN ELEMENTS. (n.d.). American Elements. Retrieved January 18, 2026, from [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved January 18, 2026, from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

-

Kiełbasiński, P., & Szymański, W. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Hazardous Substance Fact Sheet: Sulfuryl Chloride. (n.d.). New Jersey Department of Health. Retrieved January 18, 2026, from [Link]

-

Schick, G. A., & Sun, Z. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(9), 3291–3296. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

-

Barker, J. E., Payne, C. M., & Maulding, J. (1960). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry, 32(7), 844–846. [Link]

-

sulphuryl chloride. (n.d.). Sdfine. Retrieved January 18, 2026, from [Link]

-

CID 101939295 | C9H8. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Efficient Synthesis of Halo Indanones via Chlorosulfonic Acid Mediated Friedel—Crafts Cyclization of Aryl Propionic Acids and Their Use in Alkylation Reactions. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

-

2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Candeias, N. R., & Afonso, C. A. M. (2012). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 17(12), 14037–14064. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of a Novel Thiophene Derivative. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/d0e5f2c4b8e8a7d3c0e1e1a8e5a7d7e3e7f6d1d1]([Link]

-

1-oxo-2,3-dihydro-1h-indene-5-carbonitrile. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

Sources

- 1. 1H-Indene-5-sulfonyl chloride, 2,3-dihydro-1-oxo-, CasNo.61565-36-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. PubChemLite - this compound (C9H7ClO3S) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. nj.gov [nj.gov]

An In-Depth Technical Guide to the Synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, a key intermediate in the development of various pharmaceutical agents. The indanone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide range of biologically active compounds.[1][2][3][4] This document details the core synthetic strategies, focusing on the chlorosulfonation of 1-indanone. It offers an in-depth analysis of the reaction mechanisms, experimental protocols, and the critical parameters that influence the efficiency and outcome of the synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Indanone Scaffold

The indane nucleus and its derivatives, such as 1-indanone, are fundamental building blocks in the synthesis of numerous therapeutic molecules.[1][5] The rigid, bicyclic framework of the indane structure, which consists of a benzene ring fused to a cyclopentane ring, provides a unique conformational constraint that is often beneficial for binding to biological targets.[2] This has led to the development of successful drugs for a variety of indications, including antiviral agents like Indinavir, anti-inflammatory drugs such as Sulindac, and treatments for Alzheimer's disease like Donepezil.[2] The versatility of the indanone core allows for extensive functionalization, enabling detailed structure-activity relationship (SAR) studies crucial for drug discovery.[1]

This compound, in particular, serves as a valuable intermediate. The presence of the sulfonyl chloride group provides a reactive handle for the introduction of various sulfonamide-containing moieties, a common functional group in many pharmacologically active compounds.

Core Synthetic Pathway: Electrophilic Aromatic Substitution

The primary and most direct route to this compound is through the chlorosulfonation of 1-indanone. This reaction is a classic example of an electrophilic aromatic substitution (SEAr), a fundamental reaction in organic chemistry for functionalizing aromatic rings.[6][7]

The Mechanism of Chlorosulfonation

The chlorosulfonation of 1-indanone proceeds via the attack of an electrophilic sulfur species on the electron-rich aromatic ring of the indanone. The key steps are as follows:

-

Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) is a potent sulfonating and chlorosulfonating agent. While the exact nature of the active electrophile can be complex and dependent on reaction conditions, it is often considered to be sulfur trioxide (SO₃) or a related highly electrophilic species generated in situ.

-

Electrophilic Attack and Formation of the Arenium Ion: The π-electrons of the benzene ring of 1-indanone act as a nucleophile, attacking the electrophilic sulfur. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[7] The carbonyl group of the indanone is a deactivating group, meaning it withdraws electron density from the aromatic ring, making the substitution reaction more challenging than with an unsubstituted benzene ring. However, it is a meta-director. Conversely, the alkyl portion of the fused cyclopentane ring is an activating group and an ortho, para-director. The directing effects of these two groups influence the position of the incoming sulfonyl chloride group. In the case of 1-indanone, substitution at the 5-position is favored.

-

Deprotonation and Re-aromatization: A weak base, such as the chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the final product, this compound.

The overall transformation is a robust and scalable method for introducing the sulfonyl chloride functionality onto the indanone core.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the chlorosulfonation of 1-indanone.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Indanone | C₉H₈O | 132.16 | 13.2 g | 0.1 |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 46.6 g (26.4 mL) | 0.4 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Crushed Ice | H₂O | 18.02 | 500 g | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add 100 mL of anhydrous dichloromethane.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Addition of Chlorosulfonic Acid: Slowly and carefully add 26.4 mL (0.4 mol) of chlorosulfonic acid to the stirred dichloromethane. Maintain the temperature below 5 °C during the addition.

-

Addition of 1-Indanone: Dissolve 13.2 g (0.1 mol) of 1-indanone in 50 mL of anhydrous dichloromethane and place it in the dropping funnel. Add the 1-indanone solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous evolution of hydrogen chloride gas will be observed.

-

Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1-2 hours.

-

Warming to Room Temperature: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).

-

Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This should be done in a large beaker within a fume hood.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route from 1-indanone to this compound.

Caption: Friedel-Crafts acylation approach to 1-indanone and subsequent chlorosulfonation.

Conclusion

The synthesis of this compound is a critical process for the development of novel pharmaceuticals. The direct chlorosulfonation of 1-indanone represents an efficient and scalable method for obtaining this key intermediate. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, coupled with careful control of reaction parameters, is essential for a successful synthesis. Furthermore, the versatility of the Friedel-Crafts acylation to construct the indanone core offers alternative and flexible routes to a diverse range of substituted analogs. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable compound and explore its potential in drug discovery.

References

-

Ahmed, N. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Synthesis of Indane and its analogues..[5][6][8] ResearchGate. [Link]

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Halo Indanones via Chlorosulfonic Acid Mediated Friedel—Crafts Cyclization of Aryl Propionic Acids and Their Use in Alkylation Reactions. ResearchGate. [Link]

-

Cravotto, G., Orio, L., Calcio Gaudino, E., & Cintas, P. (2011). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 16(5), 3890–3899. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilic Aromatic Substitution of 1-Indanone: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

1-Indanone and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous biologically active molecules and serving as key intermediates in the synthesis of a wide range of pharmaceuticals.[1][2][3] The strategic functionalization of the 1-indanone aromatic ring via electrophilic aromatic substitution (EAS) is a cornerstone of synthetic efforts to modulate the pharmacological properties of these compounds. This in-depth guide provides a comprehensive overview of the principles and practices governing the EAS of 1-indanone, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, ensuring a thorough and practical understanding of this critical class of reactions.

The Electronic Landscape of 1-Indanone: Directing Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution on the 1-indanone scaffold is dictated by the interplay of the electron-withdrawing nature of the carbonyl group and the electronic effects of the fused aliphatic ring. Understanding these directing effects is paramount for predicting and controlling the position of substitution.

The carbonyl group in 1-indanone is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene.[4][5] This deactivation is a consequence of both the inductive effect (the electronegativity of the oxygen atom) and the resonance effect (delocalization of pi electrons into the carbonyl group).

Typically, deactivating groups direct incoming electrophiles to the meta position.[5] However, in the case of 1-indanone, the situation is more nuanced. The fused ring system and the position of the carbonyl group relative to the aromatic ring lead to a preferential substitution at specific positions. The primary sites of electrophilic attack on the 1-indanone ring are the C-6 and C-5 positions.

The directing effects can be rationalized by examining the stability of the sigma complex (arenium ion) intermediates formed upon electrophilic attack at each possible position.

Figure 1: Regioselectivity of Electrophilic Attack on 1-Indanone.

Attack at the C-6 position is generally favored, as the resulting carbocation intermediate is more stable. This preference can be attributed to the para-like relationship with the deactivating carbonyl group, which minimizes destabilizing resonance interactions.

Key Electrophilic Aromatic Substitution Reactions of 1-Indanone

Nitration of 1-Indanone

The introduction of a nitro group onto the 1-indanone ring is a crucial transformation, as the nitro group can be readily converted to an amino group, providing a handle for further functionalization.

Mechanism of Nitration

Aromatic nitration typically proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[6][7] The nitronium ion is then attacked by the electron-rich aromatic ring of 1-indanone.

Figure 2: Mechanism of Nitration of 1-Indanone.

Experimental Protocol: Synthesis of 6-Nitro-1-indanone

The nitration of 1-indanone predominantly yields 6-nitro-1-indanone.[8]

Materials:

-

1-Indanone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Ethanol

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 1-indanone to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 1-indanone in sulfuric acid, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 6-nitro-1-indanone.

Table 1: Summary of Nitration Conditions and Yields

| Electrophile | Reagents | Temperature (°C) | Typical Yield (%) | Reference |

| NO₂⁺ | HNO₃, H₂SO₄ | 0-5 | 75-85 | [9] |

Halogenation of 1-Indanone

The introduction of halogen atoms (bromine or chlorine) onto the aromatic ring of 1-indanone provides valuable synthetic intermediates for cross-coupling reactions and other transformations.

Mechanism of Halogenation

Aromatic halogenation typically involves the use of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule, making it more electrophilic.

Figure 3: Mechanism of Bromination of 1-Indanone.

Experimental Protocol: Synthesis of 6-Bromo-1-indanone

Materials:

-

1-Indanone

-

Bromine (Br₂)

-

Iron(III) Bromide (FeBr₃) or Iron filings

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Aqueous Sodium Bisulfite Solution

Procedure:

-

Dissolve 1-indanone in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask equipped with a dropping funnel and a gas trap.

-

Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature with stirring.

-

After the addition is complete, stir the mixture at room temperature until the bromine color disappears.

-

Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 6-bromo-1-indanone.

Table 2: Summary of Halogenation Conditions and Yields

| Electrophile | Reagents | Catalyst | Temperature (°C) | Typical Yield (%) | Reference |

| Br⁺ | Br₂ | FeBr₃ | Room Temp | 80-90 | [10] |

| Cl⁺ | Cl₂ | FeCl₃ | Room Temp | 75-85 | [10] |

Friedel-Crafts Acylation of 1-Indanone

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, which is a versatile handle for constructing more complex molecules.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from an acyl chloride or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Figure 4: Mechanism of Friedel-Crafts Acylation of 1-Indanone.

Experimental Protocol: Synthesis of 6-Acetyl-1-indanone

Materials:

-

1-Indanone

-

Acetyl Chloride (CH₃COCl)

-

Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), dilute

-

Ice

Procedure:

-

Suspend anhydrous aluminum chloride in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the suspension with stirring.

-

Add a solution of 1-indanone in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 6-acetyl-1-indanone.

Table 3: Summary of Friedel-Crafts Acylation Conditions and Yields

| Electrophile | Reagents | Catalyst | Temperature (°C) | Typical Yield (%) | Reference |

| CH₃CO⁺ | CH₃COCl | AlCl₃ | 0 to RT | 70-80 | [1] |

| (CH₃CO)₂O | (CH₃CO)₂O | AlCl₃ | 0 to RT | 65-75 | [11] |

Conclusion

The electrophilic aromatic substitution of 1-indanone is a powerful tool for the synthesis of diverse and medicinally relevant compounds. A thorough understanding of the directing effects of the carbonyl group and the fused ring system is essential for achieving the desired regioselectivity. The experimental protocols provided in this guide, grounded in established scientific principles, offer a reliable foundation for researchers and drug development professionals to successfully functionalize the 1-indanone core and advance their synthetic programs.

References

-

Cravotto, G., et al. (2013). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 18(8), 9539-9551. [Link]

-

ChemTalk. Directing Effects. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

ResearchGate. Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation. [Link]

-

Vederas, J.C. Directing Effects in Electrophilic Aromatic Substitution. [Link]

-

Huang, X., et al. (2012). Synthesis of 1-Indanones from Benzoic Acids. Organic Process Research & Development, 16(1), 101-105. [Link]

-

Lumen Learning. Substituent Effects. [Link]

-

van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717-1720. [Link]

-

Allen. Nitration. [Link]

-

Chemical Synthesis Database. 5-amino-6-nitro-1-indanone. [Link]

-

Maji, R., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(45), 8839-8857. [Link]

-

ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

-

ResearchGate. Alkylation of 1-indanone; 3-phenyl-1H-indene. [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Martínez-Alonso, M., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 25(18), 4241. [Link]

-

Wikipedia. Nitration. [Link]

-

Rlavie. 6-Nitro-1-Indanone. [Link]

-

Organic Chemistry Portal. Indanone synthesis. [Link]

-

Wikipedia. 1-Indanone. [Link]

-

SciELO. 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. [Link]

-

University of Groningen research portal. Regioselective Synthesis of Indanones. [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Allen. Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Ridd, J. H. (1959). Nitration and aromatic reactivity. Quarterly Reviews, Chemical Society, 13(3), 272-292. [Link]

-

Semantic Scholar. Experimental Studies on the Selective β-C-H Halogenation of Enones. [Link]

-

Scite.ai. Electrophilic Aromatic Substitution. [Link]

- Google Patents. US6548710B2 - Process for preparing 1-indanones.

-

PubChem. 1-Indanone. [Link]

-

University of Liverpool IT Services. Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

-

Chemistry LibreTexts. 8.2: Halogenation of Alkenes - Addition of X₂. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CAS 24623-24-3|6-Nitro-1-Indanone|6-Nitro-2,3-Dihydro-1H-Inden-1-One [rlavie.com]

- 9. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

This guide provides a comprehensive technical overview of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Section 1: Nomenclature and Physicochemical Properties

IUPAC Name and Structural Identifiers

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-oxo-2,3-dihydroindene-5-sulfonyl chloride [1].

Key structural and identifying information is summarized in the table below for quick reference.

| Identifier | Value |

| CAS Number | 61565-36-4[1][2] |

| Molecular Formula | C₉H₇ClO₃S[1] |

| Molecular Weight | 230.67 g/mol [1] |

| Canonical SMILES | C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)Cl[3] |

| InChI Key | NJSUBYHQKUOESQ-UHFFFAOYSA-N[3] |

| Appearance | White powder[2] |

Physicochemical Data

Understanding the physicochemical properties of this compound is critical for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Melting Point | 80-83 °C (lit.) |

| Purity | Typically ≥97% - 99%[2] |

| Storage | Sealed and preserved, often under an inert atmosphere.[2][4] |

Section 2: Synthesis and Mechanism

The primary synthetic route to this compound is through the chlorosulfonation of 1-indanone. This reaction is a classic example of electrophilic aromatic substitution (EAS), a fundamental process in organic chemistry.

Reaction Causality: Electrophilic Aromatic Substitution

The synthesis hinges on the reaction of 1-indanone with a strong chlorosulfonating agent, typically chlorosulfonic acid. The electron-rich aromatic ring of the 1-indanone nucleus acts as a nucleophile, attacking the highly electrophilic sulfur atom of the chlorosulfonating agent. The ketone group at the 1-position is a deactivating group, yet it directs the incoming electrophile to the meta position (position 5), leading to the desired product.

Sources

A Technical Guide to the Synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl Chloride: Strategies and Methodologies

Introduction: The Significance of a Core Moiety in Drug Discovery

1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a pivotal intermediate in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic indanone core, functionalized with a highly reactive sulfonyl chloride group, serves as a versatile scaffold for constructing complex molecular architectures. The sulfonyl chloride handle is an excellent electrophilic site for introducing sulfonamide linkages, a privileged functional group in drug design known for its ability to form strong hydrogen bonds and modulate pharmacokinetic properties. Consequently, this intermediate is a cornerstone in the synthesis of compounds targeting a wide range of biological pathways, from enzyme inhibition to receptor modulation.[1][2] This guide provides an in-depth examination of the primary synthetic routes to this valuable building block, focusing on the underlying chemical principles, experimental protocols, and strategic considerations for researchers in the field.

Chapter 1: Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound can be approached from two logical retrosynthetic pathways. The core challenge lies in the sequential construction of the indanone framework and the installation of the sulfonyl chloride group.

-

Route A (Preferred): This strategy involves the initial formation of the 1-indanone core, followed by electrophilic aromatic substitution to introduce the sulfonyl chloride group. This is generally the more efficient and higher-yielding approach. The aromatic ring of 1-indanone is sufficiently activated by the fused alkyl portion to undergo chlorosulfonation effectively.

-

Route B (Alternative): This pathway reverses the sequence, starting with the chlorosulfonation of a suitable acyclic precursor, followed by an intramolecular cyclization to form the indanone ring. This route is often more challenging because the presence of a strongly electron-withdrawing sulfonyl chloride group deactivates the aromatic ring, making the subsequent intramolecular Friedel-Crafts acylation significantly more difficult.

This guide will focus on the experimentally validated and more robust Route A .

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: The Preferred Synthetic Pathway: From Propionic Acid to Sulfonyl Chloride

This chapter details the two-step synthesis corresponding to Route A, which is the most widely adopted and reliable method for preparing the title compound.

Step 1: Synthesis of the 1-Indanone Core via Intramolecular Friedel-Crafts Acylation

The formation of the 1-indanone ring system is most commonly achieved through the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid (also known as hydrocinnamic acid) or its acid chloride derivative.[3][4] The direct cyclization of the carboxylic acid is preferable from a green chemistry perspective as it avoids the generation of chlorinated waste, though it requires harsher conditions.[4]

Causality and Mechanistic Insight: The reaction proceeds by activating the carboxylic acid to generate a potent electrophile, an acylium ion. In the presence of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent, the carboxylic acid is protonated, loses water, and forms the acylium ion. This electrophile then attacks the electron-rich aromatic ring. The cyclization occurs preferentially at the ortho position due to the formation of a stable, five-membered ring, a favorable intramolecular process.

Materials:

-

3-Phenylpropionic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Crushed ice

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place polyphosphoric acid (approximately 10 times the weight of the starting material).

-

Heat the PPA to 80-90°C with vigorous stirring until it becomes a mobile liquid.

-

Add 3-phenylpropionic acid portion-wise to the hot PPA, ensuring the temperature does not exceed 100°C.

-

After the addition is complete, maintain the reaction mixture at 90-95°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Allow the mixture to cool slightly before carefully and slowly pouring it onto a large volume of crushed ice with vigorous stirring. This quenching step is highly exothermic.

-

The product will often precipitate as a solid. If it remains oily, extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-indanone.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value/Condition | Purpose |

| Starting Material | 3-Phenylpropionic Acid | Provides the carbon backbone for the indanone. |

| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent; promotes acylium ion formation. |

| Temperature | 90-95°C | Provides sufficient energy for cyclization without causing degradation. |

| Reaction Time | 1-2 hours | Typical duration for complete conversion. |

| Workup | Quenching on ice | Decomposes the PPA complex and facilitates product isolation. |

| Typical Yield | 75-90% | Reflects the efficiency of the intramolecular reaction. |

Step 2: Electrophilic Chlorosulfonation of 1-Indanone

With the 1-indanone core successfully synthesized, the next step is the introduction of the sulfonyl chloride group onto the aromatic ring. This is achieved via a classic electrophilic aromatic substitution reaction using chlorosulfonic acid.[5]

Causality and Mechanistic Insight: Chlorosulfonic acid (ClSO₃H) is a powerful electrophilic sulfonating agent. The reaction mechanism involves the attack of the aromatic π-system on the electron-deficient sulfur atom. The key consideration is regioselectivity. The indanone scaffold has two main directing influences:

-

The carbonyl group is a deactivating, meta-directing group.

-

The fused alkyl bridge is an activating, ortho, para-directing group.

The directing power of the activating alkyl group dominates, and the substitution occurs para to the alkyl bridge at the C-5 position. This position is also sterically accessible and is electronically favored, resulting in high regioselectivity for the desired 5-sulfonyl chloride isomer.

Materials:

-

1-Indanone

-

Chlorosulfonic acid (handle with extreme care in a fume hood)

-

Dichloromethane (DCM, anhydrous)

-

Crushed ice

Procedure:

-

Safety First: This procedure must be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, lab coat, face shield).

-

In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane.

-

Cool the flask to 0°C using an ice/water bath.

-

Slowly add chlorosulfonic acid (approx. 4-5 molar equivalents) to the stirred solvent via the dropping funnel.

-

Prepare a solution of 1-indanone in a minimal amount of anhydrous DCM and add it dropwise to the cold chlorosulfonic acid mixture, ensuring the internal temperature is maintained below 5°C.[5]

-

Once the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully and very slowly pour the reaction mixture onto a large beaker filled with crushed ice and stir vigorously. This quenching step is highly exothermic and will release HCl gas.

-

The product will precipitate as a white or off-white solid.

-

Collect the solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold DCM or ethanol.

-

Dry the solid product under vacuum to yield this compound.

| Parameter | Value/Condition | Purpose |

| Starting Material | 1-Indanone | The aromatic substrate for sulfonation. |

| Reagent | Chlorosulfonic Acid | The source of the electrophilic sulfonyl chloride group. |

| Solvent | Dichloromethane (optional) | Helps to control reaction exotherm and aids stirring. |

| Temperature | 0°C to Room Temp | Controls the reaction rate and minimizes side product formation. |

| Workup | Quenching on ice | Decomposes excess chlorosulfonic acid and precipitates the product. |

| Typical Yield | 80-95% | High yield due to favorable electronics and regioselectivity. |

Chapter 3: Synthetic Workflow Visualization

The following diagram illustrates the complete, forward synthetic pathway from the starting material to the final product, highlighting the key transformations.

Sources

An In-depth Technical Guide on the Reactivity of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

Abstract

1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. Its unique bifunctional structure, featuring a reactive sulfonyl chloride group appended to a rigid indanone scaffold, makes it a valuable building block for the synthesis of a diverse array of sulfonamide derivatives. The indanone core is a recognized pharmacophore, and its combination with the sulfonamide moiety—a well-established bioisostere of amides—provides a powerful strategy for developing novel therapeutic agents.[1][2][3][4] This guide provides an in-depth analysis of the compound's core reactivity, mechanistic underpinnings, and practical application in synthesis, tailored for researchers, scientists, and professionals in drug development.

Introduction: Chemical Identity and Significance

This compound, also known as 1-indanone-5-sulfonyl chloride, is a crystalline solid at room temperature. The structure consists of a bicyclic indanone framework where a sulfonyl chloride group is substituted at the 5-position of the aromatic ring. This substitution pattern is crucial as it positions the reactive sulfonyl group for facile modification while maintaining the integrity of the indanone core, which is known to interact with various biological targets.[1][5] The successful development of indanone-derived drugs like donepezil for Alzheimer's disease has spurred significant interest in this scaffold for targeting neurodegenerative disorders and other conditions.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in experimental design.

| Property | Value | Reference |

| CAS Number | 61565-36-4 | [6][7] |

| Molecular Formula | C₉H₇ClO₃S | [6][8] |

| Molecular Weight | 229.67 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [9] |

| Melting Point | 114-118 °C | N/A |

| SMILES | C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)Cl | [8] |

| InChIKey | NJSUBYHQKUOESQ-UHFFFAOYSA-N | [8] |

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl).[10][11] This high reactivity is a direct consequence of the powerful electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which render the sulfur atom highly electron-deficient and thus susceptible to attack by a wide range of nucleophiles.[10][11]

The Cornerstone Reaction: Sulfonamide Bond Formation

The most prominent reaction of this compound is its coupling with primary or secondary amines to form stable sulfonamide linkages (R-SO₂-NR'R'').[12][13] This transformation is a cornerstone of medicinal chemistry, as the resulting sulfonamide group is a key structural motif in numerous approved drugs, including antibiotics, diuretics, and protease inhibitors.[4][13]

The reaction mechanism proceeds via a nucleophilic substitution at the sulfur center, generally following a stepwise addition-elimination pathway.[10]

-

Nucleophilic Attack: An amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Intermediate Formation: This attack leads to the formation of a transient, high-energy trigonal bipyramidal intermediate.[10]

-

Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.[10][11]

-

Deprotonation: A base, typically an excess of the reacting amine or a non-nucleophilic base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and a hydrochloride salt byproduct.[13]

Diagram: General Mechanism of Sulfonylation

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

Experimental Protocol: Synthesis of an N-Substituted Indane-5-sulfonamide

This section provides a validated, step-by-step protocol for the synthesis of a representative sulfonamide, illustrating the practical application of the compound's reactivity.

Objective: To synthesize N-benzyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Causality: Using anhydrous solvent and an inert atmosphere is critical to prevent hydrolysis of the highly reactive sulfonyl chloride, which would form the corresponding sulfonic acid and reduce the yield.[12]

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: The reaction is often exothermic. Cooling helps to control the reaction rate, minimize potential side reactions, and improve selectivity.[13]

-

-

Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

-

Causality: Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the benzylamine nucleophile.[13] A slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

Self-Validation: TLC provides a real-time check on the reaction's completion, preventing premature work-up or unnecessarily long reaction times.

-

-

Work-up & Extraction:

-

Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide.

-

Self-Validation: Purification is essential to remove unreacted starting materials, byproducts, and the triethylamine hydrochloride salt, ensuring the final product's high purity.

-

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Diagram: Experimental Workflow

Caption: Standard workflow for sulfonamide synthesis.

Safety Considerations

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[14][15][16]

-

Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage.[9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Moisture Sensitivity: The compound reacts with water, including moisture in the air, to produce hydrochloric acid.[12][14] Handle in a well-ventilated area or a chemical fume hood and store in a tightly sealed container in a dry, cool place.[9][14]

-

Incompatible Substances: Avoid contact with strong bases, oxidizing agents, and metals.[16]

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[14] For eye contact, rinse cautiously with water for several minutes.[15] Seek immediate medical attention in case of significant exposure, ingestion, or inhalation.[14]

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of diverse sulfonamides. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines. The protocols for its use are well-established, but require careful attention to anhydrous conditions and safety precautions. By leveraging the unique combination of the pharmacologically relevant indanone scaffold and the versatile sulfonamide linker, this reagent will continue to be a significant tool in the arsenal of medicinal chemists and drug discovery professionals.

References

-

Material Safety Data Sheet - Sulfuryl chloride. (n.d.). Cole-Parmer. Retrieved from [Link]

-

King, J. F., & Hillhouse, J. H. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145. Retrieved from [Link]

-

Sulfonyl Chloride Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Sulfonyl halide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Benzene Sulfonyl Chloride Hazard Summary. (2000). New Jersey Department of Health. Retrieved from [Link]

-